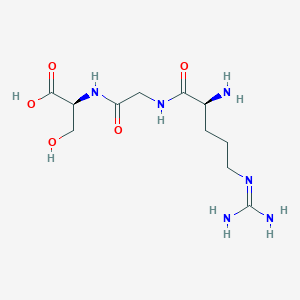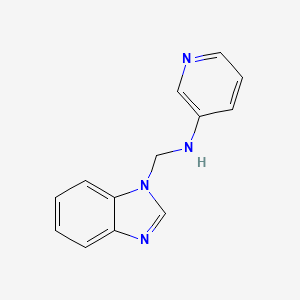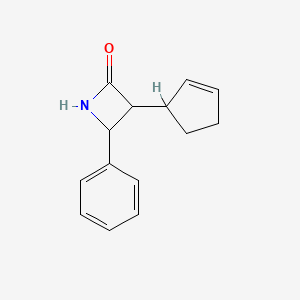
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is a chemical compound known for its unique structure and reactivity It belongs to the class of benziodazoles, which are heterocyclic compounds containing both nitrogen and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- typically involves the reaction of 1,2-dihydro-3H-1,2-benziodazol-3-one with azide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the use of a catalyst to facilitate the azidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the azido group to an amine or other functional groups.
Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benziodazole derivatives.
Scientific Research Applications
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-2-[(4-methylphenyl)sulfonyl]
- 2-Acetyl-1-azido-1,2-dihydro-3H-1l3-benzo[d][1,2]iodazol-3-one
Uniqueness
Compared to similar compounds, 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is unique due to its specific azido functional group, which imparts distinct reactivity and potential applications. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
CAS No. |
193882-93-8 |
|---|---|
Molecular Formula |
C7H5IN4O |
Molecular Weight |
288.05 g/mol |
IUPAC Name |
1-azido-2H-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C7H5IN4O/c9-12-11-8-6-4-2-1-3-5(6)7(13)10-8/h1-4H,(H,10,13) |
InChI Key |
GFXZPTFBLNRCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NI2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)





![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)


![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


